molecular formula C12H15NO3 B1269878 4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid CAS No. 550312-50-0

4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B1269878
CAS No.: 550312-50-0
M. Wt: 221.25 g/mol
InChI Key: IZJIRCVZHFGXPI-UHFFFAOYSA-N
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Description

4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid (CAS: 550312-50-0) is a substituted amide derivative with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.26 g/mol . Structurally, it features a butanoic acid backbone linked to a 3-ethylphenyl group via an amide bond. This compound belongs to a broader class of N-aryl amides, which are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects .

Properties

IUPAC Name

4-(3-ethylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12(15)16/h3-5,8H,2,6-7H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJIRCVZHFGXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358334
Record name 4-(3-Ethylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550312-50-0
Record name 4-(3-Ethylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-ethylphenylamine and succinic anhydride.

    Reaction: The 3-ethylphenylamine is reacted with succinic anhydride in the presence of a suitable solvent such as dichloromethane or toluene.

    Conditions: The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the compound can yield this compound derivatives with additional oxo groups.

    Reduction: Reduction can produce 4-[(3-Ethylphenyl)amino]-4-hydroxybutanoic acid.

    Substitution: Substitution reactions can result in various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxo group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid with structurally related analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa Key Features
This compound 3-Ethyl (meta) C₁₂H₁₅NO₃ 221.26 ~180–190* ~4.5–5.0† Hydrophobic ethyl group enhances lipophilicity
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid 2-Ethyl (ortho) C₁₂H₁₅NO₃ 221.25 Not reported Ortho substitution may hinder molecular packing
4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid 4-Ethoxy (para) C₁₂H₁₅NO₄ 237.25 166.5 4.73 Ethoxy group increases polarity and hydrogen bonding
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid 2-Chloro (ortho) C₁₀H₁₀ClNO₃ 227.65 Not reported Chlorine enhances acidity and electronic effects
4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid 4-Acetyl (para) C₁₃H₁₃NO₄ 247.25 188–190 Conjugated double bond and acetyl group influence reactivity

*Estimated based on analogs ; †Predicted from substituent effects.

Key Observations :

  • Substituent Type : Ethyl groups enhance lipophilicity, while ethoxy or chlorine substituents increase polarity and acidity .
  • Thermal Stability : Para-acetyl derivatives (e.g., 4-acetylphenyl) exhibit higher melting points (~188–190°C) due to strong intermolecular hydrogen bonds and π-π stacking .

Biological Activity

4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{N}\text{O}_3

Key Properties:

  • Molecular Weight: 221.25 g/mol
  • CAS Number: 550312-50-0
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-ethyl aniline with succinic anhydride. The reaction conditions may include:

  • Solvent: Dimethylformamide (DMF)
  • Temperature: Elevated temperatures (around 60°C)
  • Catalysts: Acidic catalysts like p-toluenesulfonic acid can be used to enhance yield.

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. In vitro studies showed that it effectively scavenges free radicals, which could mitigate oxidative stress-related diseases.

Test SystemIC50 Value (µM)
DPPH Radical Scavenging15.2
ABTS Radical Scavenging12.8

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

  • Carbonic Anhydrase Inhibition: Exhibited moderate inhibition with an IC50 of 30 µM.
  • Alkaline Phosphatase Inhibition: Showed promising results with an IC50 of 25 µM.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial strains:

  • Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
  • Escherichia coli: MIC of 64 µg/mL.

Case Study 1: Antioxidant and Antimicrobial Activity

A study published in the International Journal of Basic Medical Sciences and Pharmacy investigated the biological evaluation of metal complexes formed with this compound. The Zn(II) complex demonstrated enhanced antioxidant activity compared to the free ligand, indicating that metal coordination can augment biological properties .

Case Study 2: Structure-Activity Relationship

Research focusing on the structure-activity relationship revealed that modifications on the aromatic ring significantly influence the biological activity of derivatives of this compound. Substituents positioned on the phenyl group were found to enhance both antioxidant and enzyme inhibitory activities .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Radical Scavenging: The presence of electron-donating groups allows for effective neutralization of free radicals.
  • Enzyme Binding: The compound may bind to active sites on enzymes, inhibiting their function through competitive or non-competitive mechanisms.

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